6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrrolo[3,4-d]pyrimidine core, which is substituted with a 2,5-difluorophenyl group and a methanesulfonyl group. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound.
Introduction of the 2,5-difluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 2,5-difluorophenyl group is coupled with a halogenated pyrrolo[3,4-d]pyrimidine intermediate.
Attachment of the methanesulfonyl group: This can be accomplished through a sulfonylation reaction using methanesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-[(2,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine stands out due to its unique combination of a pyrrolo[3,4-d]pyrimidine core and the specific substitution pattern of the 2,5-difluorophenyl and methanesulfonyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
6-[(2,5-Difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in research.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrrolo[3,4-d]pyrimidine core with a 2,5-difluorophenyl group and a methanesulfonyl moiety. This structural configuration is pivotal for its biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C13H11F2N3O2S |
Molecular Weight | 309.31 g/mol |
CAS Number | 1704616-75-0 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Core : The pyrrolo[3,4-d]pyrimidine core is synthesized through cyclization reactions involving 2-aminopyrimidine and α,β-unsaturated carbonyl compounds.
- Substitution Reactions : The introduction of the 2,5-difluorophenyl group is often achieved via Suzuki-Miyaura coupling.
- Methanesulfonyl Group Attachment : This is accomplished using methanesulfonyl chloride in the presence of a base.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of biochemical pathways critical for various cellular functions.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. For instance:
- In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- A study highlighted its effectiveness against tumor cells by blocking specific pathways involved in cell proliferation .
Antimicrobial Properties
Preliminary investigations suggest that this compound may also possess antimicrobial activity. The compound's unique structure allows it to interact with microbial targets effectively .
Case Studies
Several studies have evaluated the efficacy of this compound:
- Anticancer Efficacy : A study involving various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction through caspase activation .
- Synergistic Effects : In combination therapies with established chemotherapeutics like doxorubicin, this compound showed enhanced efficacy against resistant cancer cell lines .
Properties
IUPAC Name |
6-[(2,5-difluorophenyl)methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2S/c14-11-1-2-12(15)9(3-11)7-21(19,20)18-5-10-4-16-8-17-13(10)6-18/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTUOMFZIHNXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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